REACTION_CXSMILES
|
BrBr.[OH-].[K+].[CH2:5]1[C:13]2[C:8](=[CH:9][C:10]([C:14](=[O:16])C)=[CH:11][CH:12]=2)[CH2:7][CH2:6]1.[O-:17]S([O-])(=S)=O.[Na+].[Na+].Cl>O>[CH2:5]1[C:13]2[C:8](=[CH:9][C:10]([C:14]([OH:16])=[O:17])=[CH:11][CH:12]=2)[CH2:7][CH2:6]1 |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C1CCC2=CC(=CC=C12)C(C)=O
|
Name
|
Na2S2O3
|
Quantity
|
14.8 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=S)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The crude product 3 was dried under high vacuum
|
Type
|
CUSTOM
|
Details
|
used without further purification (15.4 g, 0.095 mol, 95%)
|
Name
|
|
Type
|
|
Smiles
|
C1CCC2=CC(=CC=C12)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |